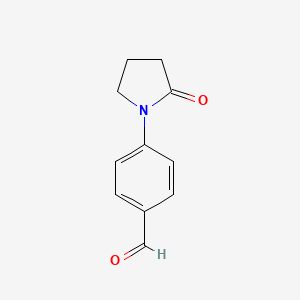

4-(2-Oxopyrrolidin-1-yl)benzaldehyde

Beschreibung

4-(2-Oxopyrrolidin-1-yl)benzaldehyde (CAS: 36151-45-8) is a benzaldehyde derivative substituted at the para position with a 2-pyrrolidone (2-oxopyrrolidinyl) group. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . The 2-pyrrolidone moiety introduces a lactam ring, conferring unique electronic and steric properties. Its structural features, including the electron-withdrawing lactam group, influence reactivity in condensation and nucleophilic addition reactions.

Eigenschaften

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-8-9-3-5-10(6-4-9)12-7-1-2-11(12)14/h3-6,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADZUJOCSAESJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383337 | |

| Record name | 4-(2-oxopyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36151-45-8 | |

| Record name | 4-(2-Oxo-1-pyrrolidinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36151-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-oxopyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(2-Oxopyrrolidin-1-yl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-formylbenzoic acid with pyrrolidinone under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-(2-Oxopyrrolidin-1-yl)benzaldehyde may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Oxopyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride (AlCl3) and a suitable electrophile.

Major Products

Oxidation: 4-(2-Oxopyrrolidin-1-yl)benzoic acid.

Reduction: 4-(2-Oxopyrrolidin-1-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(2-Oxopyrrolidin-1-yl)benzaldehyde has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through pathways involving these targets, leading to specific biological outcomes. Detailed studies are required to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share a benzaldehyde core substituted with nitrogen-containing heterocycles but differ in substituent groups, leading to variations in physicochemical properties and applications.

Key Analogs

4-(Piperidin-1-yl)benzaldehyde Molecular Formula: C₁₂H₁₅NO Substituent: Piperidine (saturated six-membered amine ring). Properties: Higher basicity due to the amine group, enhancing solubility in acidic media. Used in synthesizing ligands for receptor-targeted therapies.

4-(4-Methylpiperazin-1-yl)benzaldehyde

- Molecular Formula : C₁₂H₁₅N₂O

- Substituent : 4-Methylpiperazine (seven-membered ring with a secondary amine and methyl group).

- Properties : Increased water solubility and versatility in forming salts, common in antipsychotic and antihistamine drug intermediates .

4-[2-(Piperidin-1-yl)ethyl]benzaldehyde Molecular Formula: C₁₄H₁₉NO Substituent: Piperidine linked via an ethyl spacer. Properties: Enhanced flexibility and bioavailability; applications in agrochemicals and neuropharmacology .

4-(Pyrrolidin-1-yl)benzaldehyde Molecular Formula: C₁₁H₁₃NO Substituent: Pyrrolidine (saturated five-membered amine ring). Properties: Similar ring size to 2-oxopyrrolidinyl but lacks the lactam’s electron-withdrawing effect, leading to higher reactivity in alkylation reactions .

Comparative Analysis

Key Findings:

- Reactivity : The lactam group in 4-(2-oxopyrrolidin-1-yl)benzaldehyde reduces nucleophilicity compared to amine-substituted analogs, making it less reactive in Schiff base formation but more stable under acidic conditions .

- Solubility : Piperidine and piperazine derivatives exhibit better solubility in organic solvents, whereas the lactam’s polarity enhances solubility in polar aprotic solvents like DMSO .

- Biological Activity : The 2-oxopyrrolidinyl moiety improves binding to enzymes like αβ-tubulin in cancer studies, while piperidine derivatives are preferred in CNS-targeting drugs due to blood-brain barrier permeability .

Research and Development Insights

- Synthetic Optimization : 4-(2-Oxopyrrolidin-1-yl)benzaldehyde achieves optimal yields in DMF with potassium carbonate, whereas piperidine analogs require milder bases like triethylamine .

- Drug Design : SwissADME predictions for the lactam derivative indicate moderate LogP (1.9) and high gastrointestinal absorption, favoring oral drug development .

Biologische Aktivität

4-(2-Oxopyrrolidin-1-yl)benzaldehyde is an organic compound with promising biological activities, particularly in medicinal chemistry. Its structure combines a benzaldehyde moiety with a pyrrolidinone ring, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H11NO2

- Molecular Weight : 189.21 g/mol

The biological activity of 4-(2-Oxopyrrolidin-1-yl)benzaldehyde is largely dependent on its ability to interact with specific enzymes and receptors in biological systems. It may exhibit:

- Enzyme Inhibition : The compound has been noted for its potential to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes. Such inhibition can influence tumor growth and bacterial proliferation .

- Apoptosis Induction : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Biological Activity Overview

The following table summarizes the biological activities associated with 4-(2-Oxopyrrolidin-1-yl)benzaldehyde and its derivatives:

Case Study 1: Carbonic Anhydrase Inhibition

A study focused on the synthesis of new aryl thiazolone–benzenesulfonamides revealed that certain derivatives of 4-(2-Oxopyrrolidin-1-yl)benzaldehyde showed excellent inhibitory activity against CA IX, which is overexpressed in various tumors. The study highlighted the selectivity of these compounds towards CA IX over CA II, indicating their potential for targeted cancer therapies .

Case Study 2: Antitumor Activity

In another investigation, the compound was evaluated for its ability to induce apoptosis in breast cancer cell lines. The results demonstrated a significant increase in apoptotic cells when treated with specific derivatives, marking a potential pathway for developing new anticancer agents .

Research Findings

Recent research has expanded on the pharmacological properties of 4-(2-Oxopyrrolidin-1-yl)benzaldehyde:

- Antimicrobial Properties : Compounds similar to 4-(2-Oxopyrrolidin-1-yl)benzaldehyde have shown promising antimicrobial activities, suggesting that modifications to the structure could enhance efficacy against various pathogens.

- Structure-Activity Relationship (SAR) : Studies on related oxadiazole derivatives have indicated that structural modifications can significantly impact their antiproliferative activity against cancer cell lines, providing insights into optimizing the biological activity of related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.